N-(3,5-dichloro-4-hydroxyphenyl)-3-methyl-4-nitrobenzamide
Overview
Description
N-(3,5-dichloro-4-hydroxyphenyl)-3-methyl-4-nitrobenzamide is a synthetic organic compound characterized by the presence of dichloro, hydroxy, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichloro-4-hydroxyphenyl)-3-methyl-4-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the nitration of 3-methylbenzoic acid, followed by chlorination and subsequent coupling with 3,5-dichloro-4-hydroxyaniline under controlled conditions. The reaction conditions often include the use of strong acids or bases, organic solvents, and catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, catalytic hydrogenation, and greener addition reactions to improve yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichloro-4-hydroxyphenyl)-3-methyl-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(3,5-dichloro-4-hydroxyphenyl)-3-methyl-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3,5-dichloro-4-hydroxyphenyl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichloro-4-hydroxyphenyl)-1,4-benzoquinone imine: Shares the dichloro and hydroxy functional groups but differs in its overall structure and reactivity.
N-(3,5-dichloro-4-hydroxyphenyl)succinimide: Similar in terms of the dichloro and hydroxy groups but has a different core structure.
Indophenol: Contains a hydroxyphenyl group but lacks the nitro and amide functionalities.
Uniqueness
N-(3,5-dichloro-4-hydroxyphenyl)-3-methyl-4-nitrobenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(3,5-dichloro-4-hydroxyphenyl)-3-methyl-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O4/c1-7-4-8(2-3-12(7)18(21)22)14(20)17-9-5-10(15)13(19)11(16)6-9/h2-6,19H,1H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APAHKBUNWMOUCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC(=C(C(=C2)Cl)O)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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